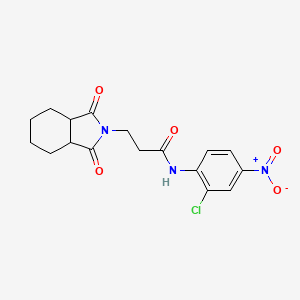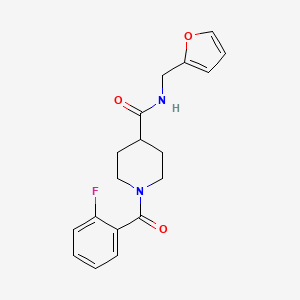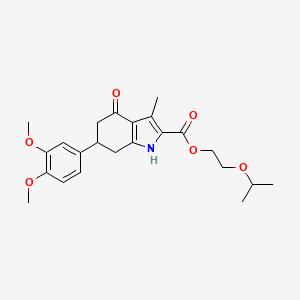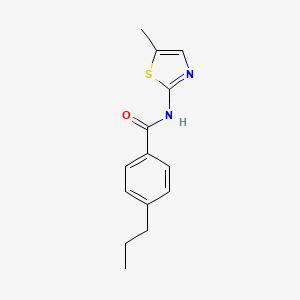![molecular formula C18H21N3O3 B4740848 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740848.png)
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BPC-157, is a peptide that is derived from human gastric juice. It has been shown to have a wide range of biological effects, including promoting wound healing, reducing inflammation, and improving tissue repair. In recent years, BPC-157 has gained attention from the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is thought to work by promoting the production of growth factors and other proteins involved in tissue repair and regeneration. 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It promotes the production of growth factors and other proteins involved in tissue repair and regeneration, reduces inflammation, and has neuroprotective effects. 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to improve wound healing, reduce scar formation, and increase angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is its ability to promote tissue repair and regeneration, making it a potentially useful therapeutic agent for a wide range of diseases. However, there are also some limitations to its use in lab experiments. 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a relatively new peptide, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis and purification of 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid can be time-consuming and expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use in the treatment of gastrointestinal diseases, such as inflammatory bowel disease and peptic ulcers. 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have potential therapeutic applications in the treatment of musculoskeletal injuries, such as tendonitis and osteoarthritis. Additionally, 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid and to develop new methods for synthesizing and purifying this peptide.
Aplicaciones Científicas De Investigación
5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its therapeutic potential in various animal models of disease. It has been shown to promote healing of various tissues, including skin, muscle, bone, and tendon. 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory effects, reducing inflammation in the gut, brain, and other tissues. Additionally, 5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects, improving cognitive function and reducing brain damage in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-16(15(12-19-20)18(23)24)17(22)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTWRXQZJMNJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-benzylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4740777.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4740778.png)

![2-allyl-6-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4740806.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4740810.png)



![3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)


![3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4740870.png)
![1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4740871.png)